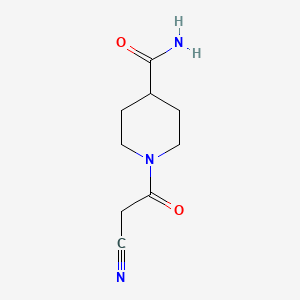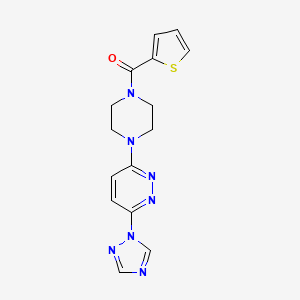![molecular formula C18H13BrN4O4S2 B2692721 N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide CAS No. 868974-52-1](/img/structure/B2692721.png)
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound is part of a class of chemicals often used in various scientific and industrial applications. It stands out due to its multifaceted structure which incorporates benzo[d][1,3]dioxol, thiadiazole, and bromobenzamide moieties. The synthesis and functional attributes of this compound have captured the interest of researchers in chemistry, biology, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide typically involves multi-step organic reactions. Starting with the preparation of 1,3,4-thiadiazole intermediates, reactions often use reagents such as thiosemicarbazide and carbon disulfide in the presence of bases to form the thiadiazole ring. The subsequent steps involve amide bond formation with 3-bromobenzamide and coupling with benzo[d][1,3]dioxol-5-ylamino through thioether linkage.
Industrial Production Methods
In industrial settings, this synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow chemistry methods might be employed to enhance efficiency and yield. Reaction monitoring through spectroscopic methods ensures consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can undergo oxidation reactions typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, possibly using agents like lithium aluminum hydride, can alter functional groups within the molecule.
Substitution: : The bromine atom in the 3-bromobenzamide can be substituted with various nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: : Various amines or thiols in the presence of catalysts.
Major Products
Oxidation typically leads to the formation of sulfoxides or sulfones. Reduction may yield different amine derivatives or alcohols, while nucleophilic substitution can result in a wide array of substituted benzo[d][1,3]dioxol compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, enabling the creation of more complex molecules for various research purposes.
Biology
In biological research, compounds similar to this one are frequently used in studies related to enzyme inhibition and receptor binding due to their potential bioactivity.
Medicine
Pharmacologically, these compounds could be explored for their anti-inflammatory, antimicrobial, or anticancer properties, given their structural features and reactive sites.
Industry
In industrial applications, this compound could play roles in the development of new materials or as intermediates in the synthesis of dyes, agrochemicals, or pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide exerts its effects involves interaction with various molecular targets. Its structural motifs allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their signaling pathways. These interactions often occur at the active sites or binding pockets, leading to downstream biological effects.
Comparación Con Compuestos Similares
Comparison
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-bromobenzamide can be compared with other thiadiazole and bromobenzamide-containing compounds. It stands out due to the unique combination of these functional groups, enhancing its reactivity and potential bioactivity.
Similar Compounds
5-(2-Benzothiazolyl)-1,3,4-thiadiazole derivatives
3-Bromo-N-(benzo[d][1,3]dioxol-5-yl)benzamide
2-(2-Benzoxazolylthio)-1,3,4-thiadiazole
Each of these compounds shares structural similarities but differs in the functional groups and specific chemical properties, which might affect their applications and mechanisms of action.
So there you have it—a detailed dive into the world of this fascinating compound. What else would you like to explore?
Propiedades
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-11-3-1-2-10(6-11)16(25)21-17-22-23-18(29-17)28-8-15(24)20-12-4-5-13-14(7-12)27-9-26-13/h1-7H,8-9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHJKSHNORWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2692642.png)






![6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2692656.png)

![2-[1-(4-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2692658.png)

![(4-(Dimethylamino)phenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2692661.png)
